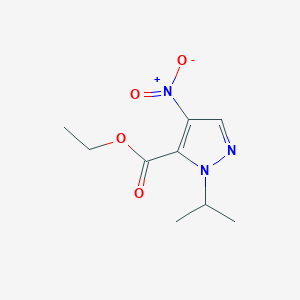

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate

CAS No.: 1356543-32-2

Cat. No.: VC5838141

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356543-32-2 |

|---|---|

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.22 |

| IUPAC Name | ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | ODCFGBRLESQRCN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=NN1C(C)C)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name, ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate, reflects its substitution pattern:

The pyrazole ring’s aromaticity is disrupted by electron-withdrawing nitro and ester groups, influencing reactivity and stability. A related isomer, ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 1356543-42-4), differs in ester positioning but shares similar synthetic utility.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.22 g/mol | |

| CAS Number | 1356543-32-2 | |

| Storage Conditions | Tightly closed, ventilated area |

Spectroscopic and Computational Data

Though experimental spectra for this specific compound are unavailable, analogous pyrazole derivatives exhibit characteristic infrared (IR) peaks for nitro () and ester carbonyl () groups . Predicted collision cross sections (CCS) for related ions, such as at 186.05094 m/z (CCS 134.8 Ų), suggest utility in mass spectrometry workflows .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The nitro group facilitates reduction to amines, enabling access to amino-pyrazole derivatives—key intermediates in drug discovery . The ester moiety is susceptible to hydrolysis, yielding carboxylic acids for further conjugation .

Environmental and Disposal Considerations

Ecotoxicity data remain unreported, but prudent disposal via approved waste facilities is mandated to prevent groundwater contamination .

Applications in Research and Development

Pharmaceutical Intermediates

Pyrazole derivatives are pivotal in synthesizing kinase inhibitors, antiviral agents, and PDE5 inhibitors (e.g., sildenafil) . The nitro and ester groups in ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate serve as handles for further functionalization, enabling diversity-oriented synthesis.

Material Science

Nitroaromatic compounds are explored as precursors for energetic materials and corrosion inhibitors, though specific studies on this compound are lacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume